2-Propanone, 1,3-diazido-, oxime
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Overview
Description
2-Propanone, 1,3-diazido-, oxime is a chemical compound with the molecular formula C3H4N6O This compound is a derivative of acetone oxime, where two hydrogen atoms are replaced by azido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,3-diazido-, oxime typically involves the reaction of acetone oxime with azidating agents. One common method is the reaction of acetone oxime with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,3-diazido-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1,3-diazido-, oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,3-diazido-, oxime involves its ability to undergo bioorthogonal reactions, particularly oxime ligation. This reaction involves the nucleophilic attack of the aminooxy group on an electrophilic carbonyl group, forming a stable oxime bond. This property makes it useful in bioconjugation and labeling of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: The parent compound without azido groups.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Methoxime: Another oxime derivative with different functional groups.
Uniqueness
2-Propanone, 1,3-diazido-, oxime is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry applications. This makes it particularly valuable in fields requiring specific and stable conjugation reactions.
Properties
CAS No. |
682353-69-1 |
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Molecular Formula |
C3H5N7O |
Molecular Weight |
155.12 g/mol |
IUPAC Name |
N-(1,3-diazidopropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H5N7O/c4-9-6-1-3(8-11)2-7-10-5/h11H,1-2H2 |
InChI Key |
AVHOYBZZQOJDJL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=NO)CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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